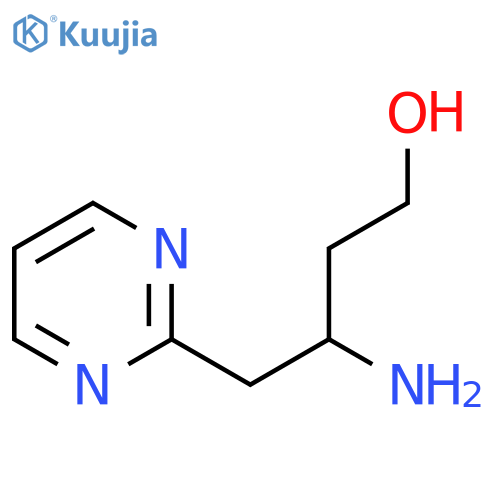Cas no 2172491-95-9 (3-Amino-4-(pyrimidin-2-yl)butan-1-ol)

2172491-95-9 structure
商品名:3-Amino-4-(pyrimidin-2-yl)butan-1-ol
3-Amino-4-(pyrimidin-2-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2172491-95-9
- EN300-1628692
- 3-amino-4-(pyrimidin-2-yl)butan-1-ol
- 3-Amino-4-(pyrimidin-2-yl)butan-1-ol
-
- インチ: 1S/C8H13N3O/c9-7(2-5-12)6-8-10-3-1-4-11-8/h1,3-4,7,12H,2,5-6,9H2
- InChIKey: ACTNLZLQKFPHAL-UHFFFAOYSA-N
- ほほえんだ: OCCC(CC1N=CC=CN=1)N
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 72Ų
3-Amino-4-(pyrimidin-2-yl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628692-1g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 1g |
$1801.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-2.5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 2.5g |
$3530.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-5.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 5g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1628692-0.25g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.25g |
$1657.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-0.1g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.1g |
$1585.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 5g |
$5221.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-0.05g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.05g |
$1513.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-0.5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.5g |
$1728.0 | 2023-08-31 | ||
| Enamine | EN300-1628692-10.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 10g |
$7742.0 | 2023-06-04 | ||
| Enamine | EN300-1628692-1.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 1g |
$1801.0 | 2023-06-04 |
3-Amino-4-(pyrimidin-2-yl)butan-1-ol 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2172491-95-9 (3-Amino-4-(pyrimidin-2-yl)butan-1-ol) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
